(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate
Overview
Description
“(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is a chemical compound with the CAS Number: 142253-57-4 . Its IUPAC name is tert-butyl 3-{[(methylsulfonyl)oxy]methyl}-1-azetidinecarboxylate . The compound has a molecular weight of 265.33 g/mol .
Molecular Structure Analysis
The compound has a linear formula of C10H19NO5S . The InChI code is 1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 . The canonical SMILES representation is CC©©OC(=O)N1CC(C1)COS(=O)(=O)C .Chemical Reactions Analysis
The compound is useful as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .Physical and Chemical Properties Analysis
The compound is a solid or semi-solid or liquid or lump . It should be stored sealed in dry at 2-8°C .Scientific Research Applications
Overview
The compound “(1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl methanesulfonate” is a specialized chemical used in the synthesis of various pharmaceuticals and research chemicals. This review focuses on its applications in scientific research, excluding aspects related to drug use, dosage, and side effects.
Applications in Synthesis
One of the primary applications of this compound is in the synthesis of N-heterocycles, which are crucial frameworks in many natural products and therapeutically relevant molecules. Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The compound emerges as a significant reagent in this context, facilitating the formation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles represent structural motifs of many natural products and compounds with therapeutic potential, showcasing the compound's importance in medicinal chemistry and drug design (Philip et al., 2020).
Environmental and Green Chemistry
The compound’s derivatives, particularly those related to sulfonyl groups such as methanesulfonates, have been studied for their environmental impact and potential in green chemistry. For example, research on the degradation of methyl tert-butyl ether (MTBE) - a gasoline additive - and its byproducts has shed light on the environmental fate of sulfonyl derivatives. These studies are pivotal for understanding and mitigating the environmental impacts of industrial chemicals and for the development of more sustainable chemical processes (Schmidt et al., 2004).
Mechanism of Action
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Like many similar compounds, it is expected to have specific pharmacokinetic properties that influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall effectiveness .
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The compound is used as a precursor to the synthesis of azaspiro[3.4]octanes . It is also used in the development of PROTACs for targeted protein degradation . The compound’s rigid linker can impact the 3D orientation of the degrader and thus ternary complex formation, which could be an area of future exploration .
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVGVJPTGKRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620816 | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-57-4 | |
Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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